molecular formula C18H10ClF3N4O2 B2689575 2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1348697-80-2

2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B2689575
CAS No.: 1348697-80-2
M. Wt: 406.75
InChI Key: FHUOMSGEALZXCH-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethoxyphenyl group, and a dihydropyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the formation of an intermediate through the reaction of 4-chloroaniline with a suitable aldehyde, followed by cyclization and further functionalization to introduce the trifluoromethoxy group and the nitrile group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile include other dihydropyrimidines with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

IUPAC Name

2-(4-chloroanilino)-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4O2/c19-11-4-6-12(7-5-11)24-17-25-15(14(9-23)16(27)26-17)10-2-1-3-13(8-10)28-18(20,21)22/h1-8H,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUOMSGEALZXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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